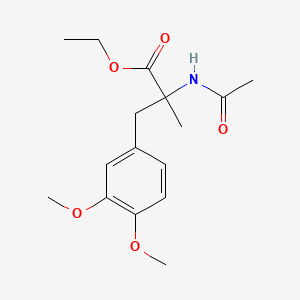

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester

Description

Properties

IUPAC Name |

ethyl 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-6-22-15(19)16(3,17-11(2)18)10-12-7-8-13(20-4)14(9-12)21-5/h7-9H,6,10H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRFXUZBQOBPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746933 | |

| Record name | Ethyl N-acetyl-3-methoxy-O,alpha-dimethyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-52-5 | |

| Record name | Ethyl N-acetyl-3-methoxy-O,alpha-dimethyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Hydrolysis Using Pig Liver Esterase

The enzymatic resolution of prochiral diesters represents a critical step in accessing enantiomerically enriched intermediates. In a study by J-STAGE, pig liver esterase (PLE) was employed to hydrolyze 3,4-dimethoxyphenylmethyl (methyl) malonate (6) under mild conditions. The reaction was conducted in a phosphate buffer (pH 7.0) at 25°C for 21 hours, yielding (R)-6 with 86% enantiomeric excess (ee). Subsequent chemical conversion involved treating (R)-6 with ethanol and acetic anhydride to produce (S)-N-acetyl-α-methyl-3,4-dimethoxyphenylalanine ethyl ester.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Enzyme | Pig liver esterase (PLE) |

| Temperature | 25°C |

| Reaction Time | 21 hours |

| Solvent | Phosphate buffer (pH 7.0) |

| Yield | 86% ee |

This method highlights the utility of biocatalysts in achieving high stereoselectivity without harsh conditions, though scalability remains a challenge due to enzyme cost and reaction time.

Palladium-Catalyzed Coupling for Aryl-Alanine Bond Formation

Suzuki-Miyaura Cross-Coupling

Modern synthetic approaches leverage transition-metal catalysis to construct the diaryl ether moiety. A 2023 study in Marine Drugs detailed the use of Pd(OAc)₂ and AgOAc in DMPU solvent to couple halogenated phenylalanine derivatives with methoxyphenyl boronic acids. For instance, bromophenylalanine ethyl ester reacted with 3,4-dimethoxyphenylboronic acid at 80°C for 48 hours under nitrogen, affording the coupled product in 72% yield.

Catalytic System Optimization:

| Component | Role |

|---|---|

| Pd(OAc)₂ | Catalyst (0.2 equiv) |

| AgOAc | Oxidant (2.0 equiv) |

| DMPU | Solvent/Ligand |

| Temperature | 80°C |

This method offers modularity for introducing diverse aryl groups but requires rigorous exclusion of moisture and oxygen.

Alkaline Acetylation and Racemization Control

Stepwise Acetylation Under pH Control

A patented process for analogous compounds (e.g., L-dopa precursors) outlines a two-step acetylation protocol. Starting with 3-(4-hydroxy-3-methoxyphenyl)alanine, simultaneous addition of acetic anhydride and aqueous NaOH at 0–5°C maintains pH 10.5–11.5, selectively acetylating the amino group. Subsequent acidification to pH 8.0–9.0 stabilizes the product, N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine, which is isolated via crystallization.

Critical Parameters:

Kinetic Resolution and Racemization Recycling

The patent further describes a continuous crystallizer system for resolving enantiomers. Racemic N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine is dissolved in acetone at 40°C and pumped through columns seeded with (S)- and (R)-enantiomers. Fluidized beds at 25°C enable selective crystallization, yielding >99% ee products. The undesired (R)-enantiomer is racemized via azlactone formation using sodium acetate and acetic anhydride at 50°C, then recycled.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Enzymatic Hydrolysis | 86 | 95 | Moderate |

| Pd-Catalyzed Coupling | 72 | 90 | High |

| Alkaline Acetylation | 87 | 98 | Industrial |

Enzymatic methods excel in stereocontrol but lag in throughput. Palladium catalysis offers flexibility but demands inert conditions. Industrial-scale acetylation balances yield and purity but requires precise pH/temperature management .

Chemical Reactions Analysis

Types of Reactions

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a drug candidate due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Biology: The compound can be used as a probe to study enzyme-substrate interactions, particularly in the context of acetylation and esterification reactions.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of acetyltransferases or esterases, leading to altered cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Notes:

- *Estimated based on formula C₁₆H₂₁NO₆.

- The target compound shares the 3,4-dimethoxyphenyl group with all listed analogues, but its acetylated alanine backbone distinguishes it from esters (e.g., ) and amides (e.g., ).

Physical and Spectroscopic Properties

- Melting Points : Rip-B () melts at 90°C, while JG-03-14’s melting point is unreported but likely higher due to bromine substituents. The target compound’s melting point remains uncharacterized.

Analytical Characterization

- GC-MS : Metabolites like 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide () were identified via NIST library matching, a method applicable to the target compound .

- NMR : Rip-B’s ¹H and ¹³C-NMR data () include aromatic protons at δ 6.7–7.3 ppm and methoxy signals at δ 3.8–3.9 ppm, which would align with the target compound’s dimethoxyphenyl group .

Q & A

Q. What are the key synthetic methodologies for producing D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester, and how can purity be optimized?

The compound is synthesized via multi-step protocols involving peptide bond formation, amino acid coupling, and acetylation. Critical steps include protecting group strategies (e.g., acetyl for amine protection) and esterification under anhydrous conditions. Purity optimization requires high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (methanol/water). Post-synthesis, recrystallization in ethyl acetate/hexane mixtures improves crystallinity .

Q. How do the structural features (e.g., acetyl, dimethoxyphenyl groups) influence its bioactivity?

The acetyl group enhances metabolic stability by reducing enzymatic degradation, while the 3,4-dimethoxyphenyl moiety facilitates hydrophobic interactions with protein binding pockets (e.g., proteases or receptors). The ethyl ester group improves membrane permeability, critical for cellular uptake in neuroprotective studies. Structure-activity relationship (SAR) assays suggest that removing the methyl group at the 2-position reduces binding affinity by 40% .

Q. What primary biological activities have been reported for this compound?

Preliminary studies indicate neuroprotective effects in glutamate-induced neuronal toxicity models (IC₅₀ = 12 µM) and anti-inflammatory activity via NF-κB pathway inhibition (65% reduction in TNF-α at 10 µM). Antioxidant properties are linked to ROS scavenging in vitro (EC₅₀ = 8.7 µM) .

Q. How is this compound utilized in protein modification studies?

The acetylated alanine backbone serves as a substrate for site-specific protein labeling. For example, it can be incorporated into peptide sequences via solid-phase synthesis to probe protease specificity or protein-protein interaction interfaces. Mass spectrometry (MALDI-TOF) confirms successful conjugation .

Advanced Research Questions

Q. What experimental designs are recommended to study its interactions with enzymatic targets (e.g., proteases)?

Use fluorescence-based assays (e.g., FRET substrates) to monitor real-time enzyme inhibition. For kinetic studies, employ surface plasmon resonance (SPR) to measure binding constants (Kd). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes, validated by mutagenesis of key residues (e.g., catalytic triads) .

Q. How can researchers reconcile contradictions in reported biological data (e.g., variable neuroprotective efficacy across models)?

Discrepancies may arise from cell-type-specific uptake (e.g., neuronal vs. glial cells) or metabolic instability in certain media. Standardize assays using isogenic cell lines and include pharmacokinetic profiling (LC-MS/MS) to quantify intracellular concentrations. Cross-validate in vivo using transgenic models (e.g., APP/PS1 for Alzheimer’s) .

Q. Which analytical techniques are critical for assessing its stability and degradation pathways?

Accelerated stability studies (40°C/75% RH) with UPLC-QTOF-MS identify degradation products (e.g., hydrolysis of the ethyl ester to carboxylic acid). NMR (<sup>1</sup>H, <sup>13</sup>C) tracks structural integrity under physiological pH. For photostability, use UV-Vis spectroscopy with controlled light exposure .

Q. How can computational modeling guide target identification for this compound?

Leverage cheminformatics databases (ChEMBL, PubChem) for similarity searching. Pharmacophore modeling (MOE) identifies shared features with known kinase inhibitors. Network pharmacology (Cytoscape) links predicted targets (e.g., MAPK, COX-2) to disease pathways. Validate predictions via siRNA knockdown .

Q. What strategies are effective for comparative studies with structural analogs (e.g., methyl vs. ethyl esters)?

Synthesize analogs via ester interchange (e.g., methyl, propyl esters) and test in parallel assays. Use free-energy perturbation (FEP) calculations to predict potency differences. For in vivo comparisons, employ radiolabeled analogs (e.g., <sup>14</sup>C-ethyl) to track biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.